RO-9187

Description

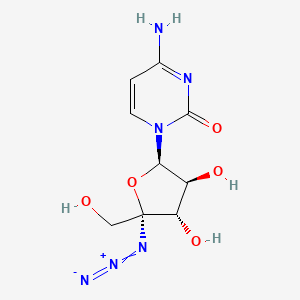

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGMSQBFONGNG-XZMZPDFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467889 | |

| Record name | RO-9187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876708-03-1 | |

| Record name | 4-Amino-1-(4-C-azido-β-D-arabinofuranosyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876708-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RO-9187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

RO-9187: A Technical Overview of its Mechanism of Action as a Viral RNA-Dependent RNA Polymerase Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

RO-9187 is a potent nucleoside analog inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of several RNA viruses, most notably the Hepatitis C virus (HCV) and Tick-borne Encephalitis Virus (TBEV). As a 4'-azido-aracytidine, its mechanism of action centers on the termination of viral RNA chain elongation following its metabolic conversion to the active triphosphate form. This document provides a comprehensive technical guide on the core mechanism of action of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While preclinical data suggests promising antiviral activity and favorable pharmacokinetic properties, specific quantitative values for its efficacy against TBEV and detailed pharmacokinetic parameters are not extensively available in the public domain.

Core Mechanism of Action

This compound exerts its antiviral effect through the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. The molecule is a prodrug that requires intracellular phosphorylation to its active triphosphate form.

The mechanism can be detailed in the following steps:

-

Cellular Uptake and Anabolic Phosphorylation: this compound, a nucleoside analog, is transported into the host cell. Inside the cell, host cell kinases catalyze its conversion into the corresponding 5'-monophosphate, diphosphate, and finally the active 5'-triphosphate metabolite.

-

Competitive Inhibition of RdRp: The triphosphate form of this compound acts as a competitive inhibitor of the natural nucleotide triphosphate substrates for the viral RdRp. It binds to the active site of the viral polymerase.

-

Incorporation into Nascent Viral RNA: The viral RdRp incorporates the this compound triphosphate into the growing viral RNA strand.

-

Chain Termination: Due to the presence of the 4'-azido group on the ribose sugar moiety, the incorporated this compound molecule lacks the necessary 3'-hydroxyl group for the formation of a phosphodiester bond with the subsequent nucleotide. This results in the immediate termination of RNA chain elongation, halting viral replication.

This mechanism of action as a chain terminator is a well-established strategy for antiviral nucleoside analogs. A notable feature of this compound is its activity against viral variants resistant to other classes of nucleoside inhibitors. For instance, a TBEV mutant with the S603T substitution in the NS5 RdRp domain, which confers resistance to 2'-C-methylated nucleoside derivatives, remains susceptible to this compound.[1][2][3]

Quantitative Antiviral and Cytotoxicity Data

Table 1: In Vitro Antiviral Activity of this compound

| Virus Target | Assay System | Cell Line | Endpoint Measured | IC50/EC50 | Citation |

| Hepatitis C Virus (HCV) | Replicon Assay | Huh-7 | Inhibition of HCV Replication | 171 nM (IC50) | [4] |

| Tick-borne Encephalitis Virus (TBEV) | Not Specified | Not Specified | Antiviral Activity | "nano- or micromolar" | [5] |

Table 2: In Vitro Cytotoxicity of Related Nucleoside Analogs Against TBEV

| Compound | Cell Line | CC50 (µM) | Citation |

| 7-deaza-2'-C-methyladenosine | Porcine Kidney (PS) | > 50 | [6] |

| 2'-C-methyladenosine | Porcine Kidney (PS) | Not specified | [6] |

| 2'-C-methylcytidine | Porcine Kidney (PS) | ~50 | [6] |

Note: Specific CC50 values for this compound are not publicly available.

Pharmacokinetic Data

While detailed quantitative pharmacokinetic parameters for this compound are not publicly available, preclinical studies in rats and dogs have been conducted. These studies indicated that this compound possesses good oral bioavailability, with low oral doses (10 mg/kg) achieving plasma concentrations that are 8 to 150 times higher than the in vitro IC50 value for HCV replicon inhibition. No significant toxicological findings were reported in these preclinical animal models.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's mechanism of action, based on established protocols for similar antiviral compounds.

HCV Replicon Luciferase Assay

This assay is used to determine the in vitro efficacy of compounds against HCV replication.

Materials:

-

Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin, and streptomycin.

-

This compound, serially diluted in Dimethyl Sulfoxide (DMSO).

-

384-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed Huh-7 HCV replicon cells in 384-well plates at a density of approximately 2,000 cells per well in 90 µL of culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Add 0.4 µL of serially diluted this compound to the wells. The final concentration of DMSO should be kept below 0.5%. Include appropriate controls: vehicle (DMSO) only and a known HCV inhibitor as a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[4]

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

TBEV Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques.

Materials:

-

Porcine Kidney (PS) or Vero cells.

-

Tick-borne Encephalitis Virus (TBEV) stock.

-

Minimum Essential Medium (MEM) with appropriate supplements.

-

This compound, serially diluted.

-

Carboxymethylcellulose (CMC) or agar overlay.

-

Crystal violet staining solution.

-

24-well plates.

Protocol:

-

Cell Seeding: Seed PS or Vero cells in 24-well plates to form a confluent monolayer.

-

Virus Infection and Compound Treatment: Infect the cell monolayers with TBEV at a specific multiplicity of infection (MOI), for example, 0.1.[5][6] Concurrently, treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

-

Overlay: Remove the virus inoculum and add an overlay medium containing CMC or agar to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator until visible plaques are formed.

-

Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques for each compound concentration. Calculate the 50% effective concentration (EC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on the host cells used in the antiviral assays.

Materials:

-

Huh-7, PS, or Vero cells.

-

This compound, serially diluted.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) as the concentration of this compound that reduces cell viability by 50% compared to the untreated control cells.

Visualizations

The following diagrams illustrate the core mechanism of action of this compound and typical experimental workflows.

References

- 1. journals.asm.org [journals.asm.org]

- 2. shu.elsevierpure.com [shu.elsevierpure.com]

- 3. This compound|876708-03-1|COA [dcchemicals.com]

- 4. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleoside Inhibitors of Tick-Borne Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

RO-9187: A Technical Overview of its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-9187, a 4'-azido-aracytidine, is a nucleoside analog that has demonstrated potent antiviral activity against a range of RNA viruses. As a member of the 4'-substituted nucleoside class, it functions as a crucial inhibitor of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth analysis of the antiviral spectrum of this compound, detailing its efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Antiviral Activity

The antiviral activity of this compound has been primarily characterized against Hepatitis C Virus (HCV) and Tick-borne Encephalitis Virus (TBEV).

Quantitative Antiviral Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and related 4'-azido nucleoside analogs.

| Table 1: Antiviral Activity of this compound and Analogs Against Various Viruses | | :--- | :--- | :--- | :--- | | Compound | Virus | Assay | EC50/IC50 | | this compound | Hepatitis C Virus (HCV) | Replicon | 171 nM[1] | | 4'-azidocytidine (R1479) | Hepatitis C Virus (HCV) | Replicon | 0.17 µM | | 4'-Azido thymidine | Hepatitis B Virus (HBV) | Cell-based | 0.63 µM[2] | | 4'-Azido-2'-deoxy-5-methylcytidine | Hepatitis B Virus (HBV) | Cell-based | 5.99 µM[2] | | this compound | Tick-borne Encephalitis Virus (TBEV) | Reporter Genome Assay | Suppressed replication | | this compound | Hepatitis E Virus (HEV) | Reporter Genome Assay | Suppressed replication |

| Table 2: Cytotoxicity of 4'-Azido Nucleoside Analogs | | :--- | :--- | :--- | | Compound | Cell Line | CC50 | | 4'-Azido thymidine | MT-2 | > 100 µM[2] | | 4'-Azido-2'-deoxy-5-methylcytidine | MT-2 | > 100 µM[2] | | 7-deaza-2'-C-methyladenosine (comparator) | Porcine Kidney (PS) | > 50 µM[3] |

Mechanism of Action

This compound functions as a chain terminator of viral RNA synthesis. The proposed mechanism involves the following steps:

-

Cellular Uptake and Phosphorylation: this compound enters the host cell and is subsequently phosphorylated by host cell kinases to its active triphosphate form (this compound-TP).

-

Incorporation by Viral RdRp: The viral RNA-dependent RNA polymerase (RdRp) recognizes and incorporates this compound-TP into the nascent viral RNA strand during replication.

-

Chain Termination: The presence of the 4'-azido group on the ribose sugar of this compound creates steric hindrance, preventing the formation of a phosphodiester bond with the next incoming nucleotide. This leads to the premature termination of the growing RNA chain, thereby halting viral replication.

dot

Caption: Mechanism of action of this compound as a viral RNA chain terminator.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the antiviral activity of this compound are provided below.

Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit the production of infectious virus particles.[4]

Materials:

-

Host cell line susceptible to the virus (e.g., Porcine Kidney (PS) cells for TBEV)

-

Virus stock of known titer

-

This compound stock solution

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Overlay medium (e.g., containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution

-

6-well or 24-well cell culture plates

Protocol:

-

Cell Seeding: Seed host cells in 6-well or 24-well plates to form a confluent monolayer overnight.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Virus Infection: Aspirate the culture medium from the cell monolayers and infect the cells with a standardized amount of virus (to produce a countable number of plaques).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay Application: Add the overlay medium to each well to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).

-

Staining: Aspirate the overlay and fix the cells with a suitable fixative (e.g., 10% formaldehyde). Stain the cell monolayer with crystal violet solution.

-

Plaque Counting: Wash the plates and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that inhibits plaque formation by 50%) is determined by regression analysis.

dot```dot digraph "Plaque Reduction Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

A [label="Seed host cells\nin multi-well plate"]; B [label="Infect with virus"]; C [label="Add serial dilutions\nof this compound"]; D [label="Add overlay medium"]; E [label="Incubate for\nplaque formation"]; F [label="Fix and stain cells"]; G [label="Count plaques and\ncalculate EC50"];

A -> B -> C -> D -> E -> F -> G; }

Caption: General workflow for an MTT cytotoxicity assay.

Conclusion

This compound is a promising antiviral compound with demonstrated activity against significant RNA viruses, including HCV and TBEV. Its mechanism as a viral RNA chain terminator provides a clear rationale for its inhibitory effects. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antiviral candidates. Further research is warranted to fully elucidate its antiviral spectrum and to determine its potential for clinical development.

References

RO-9187: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Antiviral Mechanism of a Promising Nucleoside Analog

Abstract

RO-9187, also known as 4'-azido-aracytidine, is a synthetic nucleoside analog that has demonstrated potent antiviral activity, primarily against Hepatitis C Virus (HCV) and Tick-Borne Encephalitis Virus (TBEV). As a member of the 4'-substituted nucleoside class, its mechanism of action is centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays are provided to enable researchers to further investigate this compound. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and evaluation.

Chemical Structure and Properties

This compound is a cytidine analog characterized by an azido substitution at the 4' position of the arabinose sugar moiety. This modification is crucial for its antiviral activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-amino-1-((2R,3S,4R,5R)-4-azido-3,5-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | |

| Synonyms | 4'-azido-aracytidine | [1] |

| CAS Number | 876708-03-1 | |

| Molecular Formula | C9H12N6O5 | |

| Molecular Weight | 284.23 g/mol | |

| SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of viral replication, primarily targeting the RNA-dependent RNA polymerase (RdRp) of viruses such as HCV.[2][3] Its mechanism of action involves a multi-step intracellular process, beginning with its phosphorylation to the active triphosphate form.

Cellular Uptake and Metabolic Activation

As a nucleoside analog, this compound is transported into the host cell. Inside the cell, it undergoes sequential phosphorylation by host cell kinases to yield this compound-monophosphate, -diphosphate, and the active -triphosphate (this compound-TP).[4][5] The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).[6]

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active metabolite, this compound-TP, acts as a competitive inhibitor of the natural nucleotide substrates for the viral RdRp.[2] Upon incorporation into the nascent viral RNA chain, the 4'-azido group acts as a chain terminator, preventing further elongation of the viral genome and thus halting replication.[7]

Antiviral Spectrum

This compound has demonstrated significant activity against Hepatitis C Virus (HCV), with a reported IC50 of 171 nM in a subgenomic replicon system.[2][4] It has also shown inhibitory effects against Tick-Borne Encephalitis Virus (TBEV).[8] Notably, studies have indicated that this compound does not exhibit cross-resistance with some other classes of nucleoside inhibitors, such as 2'-C-methylated nucleosides.[9]

Table 2: Antiviral Activity of this compound

| Virus | Assay System | Cell Line | Endpoint | Value | Reference |

| Hepatitis C Virus (HCV) Genotype 1b | Subgenomic Replicon | Huh-7 | IC50 (Inhibition of replication) | 171 nM | [2][4] |

| HCV Polymerase (Genotypes 1a & 1b) | In vitro RNA synthesis | - | IC50 (Inhibition of RNA synthesis) | 600-1100 nM | [2] |

| Tick-Borne Encephalitis Virus (TBEV) | In vitro antiviral assay | PS cells | EC50 (Effective concentration) | 0.3 - 11.1 µM (for 4'-azido modified nucleosides) | [3] |

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in rats and dogs, demonstrating good oral bioavailability.[10]

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Cmax | Tmax | Bioavailability (F) | Reference |

| Rat | 10 mg/kg | Oral | 1.4 µM | - | - | [4] |

| Dog | 10 mg/kg | Oral | 26 µM | - | - | [4] |

Experimental Protocols

HCV Subgenomic Replicon Assay (Luciferase-Based)

This assay is used to determine the in-cell antiviral activity of compounds against HCV replication.

-

Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon encoding a luciferase reporter gene (e.g., Renilla or Firefly luciferase).[11][12]

-

Materials:

-

Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin, and G418 for selection).

-

384-well white, clear-bottom tissue culture plates.

-

This compound stock solution in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the Huh-7 replicon cells into 384-well plates at a density of 2,000 cells/well in 90 µL of complete DMEM without G418.[11]

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in DMSO. Add 0.4 µL of the compound dilutions to the assay plates in quadruplicate, resulting in a final DMSO concentration of 0.44%.[11] Include vehicle (DMSO) only wells as negative controls and a known potent HCV inhibitor as a positive control.

-

Incubate the plates for 72 hours at 37°C.

-

Remove the culture medium and add luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luciferase signal using a luminometer.

-

In parallel, a cytotoxicity assay (e.g., using Calcein AM) can be performed to assess the effect of the compound on cell viability.[11]

-

Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

Deoxycytidine Kinase (dCK) Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This assay determines the ability of this compound to be phosphorylated by dCK.

-

Principle: The production of ADP during the phosphorylation of the nucleoside analog by dCK is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.[13][14]

-

Materials:

-

Recombinant human dCK.

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM ATP).[14]

-

Phosphoenolpyruvate (PEP).

-

NADH.

-

Pyruvate kinase (PK).

-

Lactate dehydrogenase (LDH).

-

This compound.

-

UV-Vis spectrophotometer.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding a known amount of recombinant dCK.

-

Immediately monitor the decrease in absorbance at 340 nm over time at 37°C.

-

The rate of NADH oxidation is proportional to the rate of ADP production and thus the dCK activity.

-

Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

-

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in rats.

-

Animals: Male Sprague-Dawley or Wistar rats (specific strain should be consistent).

-

Materials:

-

This compound formulation for oral and intravenous (IV) administration.

-

Appropriate vehicle for dosing.

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Centrifuge.

-

LC-MS/MS system for bioanalysis.

-

-

Procedure:

-

Fast the rats overnight before dosing.

-

Administer this compound either orally via gavage or intravenously via the tail vein at a predetermined dose (e.g., 10 mg/kg).

-

Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood samples by centrifugation to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F) using appropriate software.

-

Visualizations

References

- 1. The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labshake.com [labshake.com]

- 7. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Escape of Tick-Borne Flavivirus from 2'- C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubcompare.ai [pubcompare.ai]

- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Structural basis for activation of the therapeutic l-nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

RO-9187: A Technical Guide to its Discovery, Synthesis, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-9187, a 4'-azido substituted nucleoside analog, has emerged as a potent inhibitor of RNA viruses. Initially developed by Roche as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, its antiviral spectrum has since expanded to include other significant pathogens such as the Tick-Borne Encephalitis Virus (TBEV). This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development. The document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.

Discovery and Rationale

This compound, chemically known as 4'-azido-aracytidine, was identified through structure-activity relationship (SAR) studies aimed at developing potent inhibitors of the HCV RNA-dependent RNA polymerase (RdRp), NS5B.[1] The rationale behind its design was to introduce a modification at the 4'-position of the ribose sugar that would act as a chain terminator during viral RNA synthesis. The azide group at this position was found to be a key feature for potent antiviral activity.[1]

Subsequent research has demonstrated that this compound also exhibits significant inhibitory effects against other RNA viruses, notably Tick-Borne Encephalitis Virus (TBEV), a flavivirus that can cause severe neurological disease.[2][3] The compound's broad-spectrum potential makes it a valuable lead for the development of novel antiviral therapeutics.

Synthesis of this compound

The synthesis of this compound (4'-azido-aracytidine) involves a multi-step chemical process starting from a suitable cytidine precursor. While specific, proprietary details of industrial synthesis may vary, the core chemical transformations are well-documented in the scientific literature and patents. The general synthetic strategy involves the key step of introducing an azide functionality at the 4'-position of the sugar moiety.

A plausible synthetic route, based on published methods for analogous 4'-substituted nucleosides, is as follows:

-

Protection of Hydroxyl and Amino Groups: The synthesis typically begins with a commercially available cytidine derivative. The 5'- and 3'-hydroxyl groups of the ribose sugar and the exocyclic amino group of the cytosine base are protected with suitable protecting groups (e.g., silyl ethers, acyl groups) to prevent unwanted side reactions.

-

Oxidation of the 4'-Hydroxyl Group: The 4'-hydroxyl group is oxidized to a ketone using an appropriate oxidizing agent.

-

Introduction of the Azide Group: The 4'-keto intermediate is then subjected to a reaction that introduces the azide group. This can be achieved through various methods, including reductive amination followed by diazotization and azide displacement, or through the use of an azidating agent.

-

Stereoselective Reduction: The stereochemistry at the 4'-position is crucial for biological activity. A stereoselective reduction of the intermediate is performed to yield the desired arabinose configuration (where the 4'-azide and 2'-hydroxyl groups are on the same side of the sugar ring).

-

Deprotection: Finally, all protecting groups are removed to yield the final product, this compound.

Purification of the final compound is typically achieved through chromatographic techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC). The structure and purity of the synthesized this compound are confirmed using analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Mechanism of Action

This compound is a nucleoside analog that acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). The proposed mechanism of action involves the following steps:

-

Cellular Uptake and Phosphorylation: this compound is taken up by host cells where it is phosphorylated by cellular kinases to its active triphosphate form.

-

Competition with Natural Nucleotides: The triphosphate form of this compound mimics the natural nucleoside triphosphate (cytidine triphosphate, CTP) and competes for the active site of the viral RdRp.

-

Incorporation into the Nascent RNA Chain: The viral RdRp incorporates the this compound triphosphate into the growing viral RNA chain.

-

Chain Termination: Due to the presence of the 4'-azido group, the incorporation of this compound prevents the formation of the next phosphodiester bond, leading to premature termination of the nascent RNA chain.

-

Inhibition of Viral Replication: The termination of RNA synthesis effectively halts viral replication.

dot

Caption: Mechanism of this compound antiviral activity.

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been evaluated in various in vitro assays. A summary of the key quantitative data is presented in the tables below.

Table 1: Antiviral Activity of this compound against Hepatitis C Virus (HCV)

| HCV Genotype | Assay System | Potency Metric | Value (µM) | Reference |

| 1b | Subgenomic Replicon | IC50 | 0.171 | [1] |

Table 2: Antiviral Activity of this compound against Tick-Borne Encephalitis Virus (TBEV)

| TBEV Strain | Cell Line | Potency Metric | Value (µM) | Reference |

| Hypr | PS (Porcine Kidney) | EC50 | 0.3 - 11.1 | [4] |

| Neudorfl | PS (Porcine Kidney) | EC50 | 0.3 - 11.1 | [4] |

Table 3: Cytotoxicity and Pharmacokinetic Profile of this compound

| Parameter | Cell Line/System | Value | Reference |

| Cytotoxicity (CC50) | Various | > 50 µM | [4] |

| Pharmacokinetics | Rats and Dogs | Plasma concentrations 8-150-fold higher than HCV replicon IC50 achieved with 10 mg/kg oral dose. | [5] |

Experimental Protocols

HCV Subgenomic Replicon Assay

This assay is used to determine the in vitro efficacy of compounds against HCV replication.

dot

Caption: Workflow for the HCV Subgenomic Replicon Assay.

Detailed Methodology:

-

Cell Culture: Maintain Huh-7 cells harboring a bicistronic HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Cell Seeding: Seed the replicon-containing Huh-7 cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM.

-

Treatment: Remove the culture medium from the cell plates and add the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control and a known HCV inhibitor as a positive control).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Quantification of HCV Replication: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. The luciferase signal is proportional to the level of HCV RNA replication.

-

Cytotoxicity Assessment: In parallel plates, assess the cytotoxicity of this compound using a standard method such as the MTS or CellTiter-Glo assay.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) for antiviral activity and the 50% cytotoxic concentration (CC50) from the dose-response curves.

TBEV Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the ability of a compound to inhibit TBEV infection and replication.

dot

Caption: Workflow for the TBEV Plaque Reduction Neutralization Test.

Detailed Methodology:

-

Cell Culture: Grow porcine kidney (PS) cells or other susceptible cell lines to confluence in 24-well plates.

-

Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of TBEV (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption to the cells.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread and allow for the formation of localized plaques.

-

Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The effective concentration 50% (EC50) is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

Conclusion

This compound is a promising antiviral compound with potent activity against HCV and TBEV. Its mechanism of action as a chain-terminating nucleoside inhibitor of viral RNA-dependent RNA polymerase is well-characterized. The favorable in vitro activity and pharmacokinetic profile warrant further investigation and development of this compound and its analogs as potential therapeutic agents for the treatment of these and other emerging RNA viral infections. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of this important class of antiviral compounds.

References

- 1. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]

- 2. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. US6949521B2 - Therapeutic azide compounds - Google Patents [patents.google.com]

RO-9187: A Potential Nucleoside Analog Inhibitor of Tick-borne Encephalitis Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity of RO-9187 against the Tick-borne encephalitis virus (TBEV). This compound, a 4'-azido-aracytidine nucleoside analog, has been identified as a potent inhibitor of TBEV replication in preclinical studies. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the compound's mechanism of action and experimental workflows through diagrams, serving as a comprehensive resource for researchers in the field of antiviral drug development.

Core Antiviral Activity

This compound belongs to a class of 4'-azido nucleoside analogs that have demonstrated strong inhibitory effects against TBEV.[1] The primary mechanism of action for these nucleoside analogues is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome. Following cellular uptake, this compound is metabolized into its active triphosphate form by host cell kinases. This triphosphate analog is then incorporated into the nascent viral RNA chain by the TBEV NS5 RdRp, leading to premature chain termination and the cessation of viral replication.

A key characteristic of this compound is its distinct interaction with the viral polymerase. Studies have shown that mutations in the TBEV RdRp that confer resistance to other classes of nucleoside inhibitors, such as 2'-C-methylated nucleosides, do not affect the inhibitory activity of this compound.[2] This suggests that this compound binds to a different site or interacts with the polymerase in a manner that is not compromised by these specific resistance mutations, highlighting its potential for use in combination therapies or against resistant TBEV strains.

Quantitative Assessment of Antiviral Activity

The in vitro efficacy of this compound and related 4'-azido nucleosides has been evaluated against various strains of TBEV. The following table summarizes the available quantitative data.

| Compound Class | Virus Strain(s) | Cell Line(s) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| 4'-Azido Nucleosides (including this compound) | Hypr, Neudoerfl | Porcine Kidney (PS) | 0.3 - 11.1 | > 50 | > 4.5 - > 167 | Eyer et al., 2016 |

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for viral targets over host cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antiviral activity of this compound against TBEV.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectious virus titer and evaluating the efficacy of antiviral compounds.

1. Cell Culture and Virus Infection:

- Porcine kidney (PS) cells are seeded in 6-well plates and grown to confluence.[3]

- The cell monolayer is washed with phosphate-buffered saline (PBS).

- Serial dilutions of the TBEV stock (e.g., Hypr or Neudoerfl strains) are prepared in culture medium.

- The cell monolayers are inoculated with the virus dilutions and incubated for 1 hour at 37°C to allow for viral adsorption.

2. Compound Treatment:

- Following virus adsorption, the inoculum is removed, and the cells are washed with PBS.

- An overlay medium containing 1% carboxymethylcellulose and varying concentrations of this compound (or a vehicle control) is added to each well.

3. Incubation and Plaque Visualization:

- The plates are incubated at 37°C in a 5% CO₂ atmosphere for 4-5 days to allow for plaque formation.

- After incubation, the cells are fixed with a solution of 10% formaldehyde.

- The overlay is removed, and the cell monolayer is stained with a 0.1% crystal violet solution to visualize the plaques.

4. Data Analysis:

- The number of plaques in each well is counted.

- The EC₅₀ value is calculated by determining the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle-treated control.

Cytotoxicity Assay

This assay is performed to determine the toxicity of the compound to the host cells.

1. Cell Seeding and Compound Treatment:

- PS cells are seeded in 96-well plates and allowed to attach overnight.

- The culture medium is replaced with fresh medium containing serial dilutions of this compound.

2. Incubation and Viability Measurement:

- The plates are incubated for the same duration as the antiviral assay (e.g., 4-5 days).

- Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial metabolic activity.

3. Data Analysis:

- The absorbance is read using a microplate reader.

- The CC₅₀ value is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated control cells.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of TBEV replication inhibition by this compound.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for the TBEV plaque reduction assay.

References

- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

Cellular Targets of RO-9187: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-9187 is a synthetic nucleoside analog characterized by an azido modification at the 4' position of the ribose sugar. This modification is pivotal to its function as a potent antiviral agent. This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, quantitative activity data, and the experimental protocols utilized for its characterization. The primary mechanism of this compound involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of numerous RNA viruses.

Primary Cellular Target: Viral RNA-Dependent RNA Polymerase (RdRp)

The principal cellular target of this compound is the viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the genomes of many RNA viruses. This compound has demonstrated inhibitory activity against the RdRp of several viruses, most notably:

-

Hepatitis C Virus (HCV): this compound was initially developed as an inhibitor of the HCV NS5B polymerase, a key component of the viral replication complex[1].

-

Tick-Borne Encephalitis Virus (TBEV): The compound is a potent inhibitor of the TBEV NS5 polymerase[2].

-

Hepatitis E Virus (HEV): this compound has been shown to suppress the replication of the HEV genome[1].

Mechanism of Action

As a nucleoside analog, this compound exerts its antiviral effect through a well-defined mechanism of action that involves intracellular phosphorylation and subsequent incorporation into the nascent viral RNA chain, leading to premature chain termination[2].

-

Cellular Uptake and Phosphorylation: this compound is taken up by host cells where it is metabolized by cellular kinases into its active triphosphate form.

-

Competition with Natural Nucleotides: The triphosphate form of this compound then competes with the natural corresponding nucleoside triphosphates for binding to the active site of the viral RdRp.

-

Incorporation and Chain Termination: Upon incorporation into the growing viral RNA strand, the 4'-azido group on the ribose sugar of this compound prevents the formation of the subsequent phosphodiester bond, thereby terminating the elongation of the RNA chain. This leads to the production of truncated, non-functional viral genomes and ultimately inhibits viral replication.

Quantitative Data

The antiviral activity of this compound has been quantified in various in vitro assays. The following tables summarize the available data.

Table 1: In Vitro Antiviral Activity of this compound against Tick-Borne Encephalitis Virus (TBEV)

| Parameter | Virus Strain(s) | Cell Line(s) | Value | Reference(s) |

| EC50 | Hypr and Neudorfl | PS, UKF-NB4 | 0.3 - 11.1 µM | [2] |

| EC50 | Wild-Type TBEV | PS | 1.07 ± 0.03 µM | [3] |

| CC50 | Not specified | Not specified | > 50 µM | [2] |

EC50 (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes 50% cytotoxicity to the host cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's antiviral activity.

High-Throughput Screening (HTS) for Antiviral Activity using a Reporter Virus

This protocol describes the use of a recombinant TBEV expressing a reporter protein (mCherry) to facilitate high-throughput screening of antiviral compounds like this compound[4].

Objective: To determine the in vitro antiviral efficacy of this compound against TBEV by measuring the reduction in reporter protein expression.

Materials:

-

Porcine stable kidney (PS) cells

-

Recombinant mCherry-TBEV

-

This compound (and other test compounds)

-

Cell culture medium and supplements

-

96-well plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed PS cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound and other test compounds in cell culture medium.

-

Treatment and Infection: Treat the PS cell monolayers with the different non-toxic concentrations of the compounds. Immediately after treatment, infect the cells with mCherry-TBEV at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for robust reporter gene expression (e.g., 48-72 hours).

-

Data Acquisition:

-

Measure the mCherry fluorescence signal using a fluorescence microplate reader.

-

Harvest the culture supernatants to determine viral titers via plaque assay or RT-qPCR.

-

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of mCherry expression or viral titer against the log concentration of this compound and fitting the data to a dose-response curve.

Generation and Characterization of Drug-Resistant Mutants

This protocol is used to identify the specific target of an antiviral compound and to understand the mechanism of resistance[3][5].

Objective: To generate TBEV mutants resistant to this compound and to identify the mutations responsible for the resistance phenotype.

Materials:

-

Wild-type TBEV

-

Host cells (e.g., PS cells)

-

This compound

-

Cell culture medium and supplements

-

Agarose for plaque assays

-

RNA extraction kits

-

RT-PCR reagents

-

Sanger sequencing reagents and equipment

Procedure:

-

Serial Passage: Serially passage wild-type TBEV in the presence of sub-optimal, gradually increasing concentrations of this compound.

-

Isolation of Resistant Clones: After several passages, when the virus shows signs of replication at higher drug concentrations, isolate individual viral clones through plaque purification in the presence of this compound.

-

Phenotypic Characterization:

-

Determine the EC50 of this compound against the resistant clones and compare it to the wild-type virus to confirm the resistance phenotype.

-

Assess the replication fitness of the resistant mutants in the absence of the drug by comparing their growth kinetics and plaque size to the wild-type virus.

-

-

Genotypic Characterization:

-

Extract viral RNA from the resistant clones.

-

Perform RT-PCR to amplify the gene encoding the putative target protein (e.g., the NS5 RdRp).

-

Sequence the amplified gene to identify mutations that are present in the resistant clones but absent in the wild-type virus.

-

-

Reverse Genetics (Confirmation): Introduce the identified mutation(s) into an infectious cDNA clone of the wild-type virus. Generate recombinant viruses and confirm that the introduced mutation(s) confer resistance to this compound.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow: High-Throughput Screening

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and characterization of recombinant tick-borne encephalitis virus expressing mCherry reporter protein: A new tool for high-throughput screening of antiviral compounds, and neutralizing antibody assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Escape of Tick-Borne Flavivirus from 2'- C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

RO-9187: A Technical Overview of a Nucleoside Analogue with Antiviral Potential

Disclaimer: This document synthesizes publicly available preclinical data for RO-9187. As of November 2025, comprehensive in vivo pharmacokinetic data for this compound in animal models or humans is not available in the public domain. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a 4'-azido substituted nucleoside analogue originally developed by Roche Holding AG.[1] It functions as an inhibitor of viral NS5B polymerase, a key enzyme in the replication of several RNA viruses.[1] Preclinical research has primarily focused on its potential activity against Hepatitis C Virus (HCV) and Tick-borne encephalitis virus (TBEV).[1][2] As a member of the 4'-azido nucleoside class, this compound is designed to act as a chain terminator during viral RNA synthesis. This technical guide provides a comprehensive summary of the available pharmacodynamic and in vitro data for this compound, alongside generalized experimental protocols relevant to its study.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its in vitro antiviral activity and its specific mechanism of action as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.

In Vitro Antiviral Activity

This compound has demonstrated inhibitory activity against TBEV replication in various cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) have been evaluated, indicating a favorable in vitro therapeutic window.

| Parameter | Virus | Cell Line | Value | Reference |

| EC50 | Tick-borne Encephalitis Virus (TBEV) | Porcine Stable Kidney (PS) cells | Low micromolar range | [2] |

| EC50 | Tick-borne Encephalitis Virus (TBEV) | Human Neuroblastoma (UKF-NB-4) cells | Low micromolar range | [2] |

| CC50 | - | Porcine Stable Kidney (PS) cells | Favorable cytotoxicity profile | [2] |

| CC50 | - | Human Neuroblastoma (UKF-NB-4) cells | Favorable cytotoxicity profile | [2] |

Note: Specific numerical values for EC50 and CC50 are not consistently reported across all public sources, but are described as being in the "low micromolar" range with "favorable cytotoxicity."

Mechanism of Action

This compound is a nucleoside analogue that targets the viral NS5B RNA-dependent RNA polymerase (RdRp). Following cellular uptake, it is presumed to be converted into its active triphosphate form by host cell kinases. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RdRp. The presence of the 4'-azido group on the ribose sugar moiety is critical for its mechanism, as it prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination of the elongating RNA strand and thus inhibiting viral replication.

An important characteristic of this compound is its distinct resistance profile compared to other classes of nucleoside inhibitors. Studies have shown that a mutation (S603T) in the TBEV NS5 RdRp that confers resistance to 2'-C-methylated nucleoside derivatives does not affect the inhibitory activity of this compound.[3][4] This suggests that this compound interacts with a different site or in a different manner within the RdRp active site compared to 2'-C-methylated nucleosides.[3][4]

Pharmacokinetics

As of the latest available information, there is no publicly accessible data on the pharmacokinetics of this compound in any animal species or in humans. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life, clearance, volume of distribution, and oral bioavailability, have not been reported in the literature.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on studies of similar nucleoside analogues targeting viral polymerases, a generalized protocol for evaluating in vitro antiviral activity can be outlined.

Generalized In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (EC50).

Materials:

-

Susceptible host cell line (e.g., Porcine Stable Kidney cells for TBEV)

-

Virus stock of known titer (e.g., TBEV)

-

This compound compound stock solution

-

Cell culture medium and supplements

-

Overlay medium (e.g., containing carboxymethylcellulose or agar)

-

Staining solution (e.g., crystal violet)

-

96-well or 6-well plates

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium to achieve a range of desired concentrations.

-

Infection: Aspirate the culture medium from the cells and infect with a standardized amount of virus (multiplicity of infection, MOI).

-

Compound Treatment: After a viral adsorption period, remove the inoculum and add the different concentrations of this compound or a vehicle control.

-

Overlay: Add an overlay medium to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Staining: Fix the cells and stain with a solution like crystal violet, which stains viable cells. Plaques will appear as clear zones where cells have been lysed by the virus.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Summary and Future Directions

This compound is a 4'-azido nucleoside analogue with demonstrated in vitro activity against Tick-borne encephalitis virus. Its mechanism as a chain-terminating inhibitor of the viral NS5B polymerase and its distinct resistance profile make it a compound of interest for further antiviral research. However, the complete absence of publicly available pharmacokinetic data is a significant gap in its developmental profile. Future preclinical studies would need to thoroughly characterize its absorption, distribution, metabolism, and excretion properties in relevant animal models to assess its potential as a therapeutic agent. Furthermore, detailed in vivo efficacy and safety studies are required to validate the promising in vitro findings. Without this critical information, the clinical potential of this compound remains unevaluated.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Escape of Tick-Borne Flavivirus from 2'- C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

RO-9187: A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-9187 (2'-deoxy-2'-β-hydroxy-4'-azidocytidine) is a promising nucleoside analogue inhibitor of viral RNA-dependent RNA polymerase (RdRp) with demonstrated activity against various RNA viruses, including Hepatitis C Virus (HCV) and Tick-Borne Encephalitis Virus (TBEV).[1][2] As with any therapeutic candidate, a thorough understanding of its safety and toxicity profile is paramount for further development. This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound and related 4'-azido nucleoside analogues. The document details in vitro cytotoxicity, preclinical pharmacokinetics, and discusses the potential for class-specific toxicities such as mitochondrial dysfunction. Methodologies for key experimental assays are provided, and relevant biological pathways are illustrated to offer a complete picture for the drug development professional.

In Vitro Safety Profile

The in vitro safety of this compound has been assessed in multiple cell lines, consistently demonstrating a favorable cytotoxicity profile. This low cytotoxicity is a desirable characteristic for an antiviral agent, suggesting a degree of selectivity for the viral polymerase over host cellular processes.

Quantitative In Vitro Cytotoxicity Data

The following table summarizes the key quantitative data regarding the in vitro cytotoxicity of this compound.

| Cell Line/System | Assay | Endpoint | Result | Reference |

| Huh-7 (HCV Replicon) | Cell Viability Assay | CC₅₀ | > 1 mM | [2] |

| Porcine Kidney (PS) | Cytotoxicity Assay | CC₅₀ | > 50 µM | [2] |

| Human Neuroblastoma (UKF-NB4) | Cytotoxicity Assay | CC₅₀ | > 50 µM | [2] |

CC₅₀: 50% cytotoxic concentration, the concentration of the compound that causes the death of 50% of the cells.

Experimental Protocol: In Vitro Cytotoxicity Assay

The determination of the 50% cytotoxic concentration (CC₅₀) is a standard method to assess the potential of a compound to cause cell death. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50%.

Materials:

-

Cell line of interest (e.g., Huh-7, PS cells)

-

Complete cell culture medium

-

This compound stock solution of known concentration

-

96-well or 384-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Incubate at 37°C with 5% CO₂ for 24 hours.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be wide enough to encompass both no toxicity and complete toxicity.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a period that is relevant to the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells. The CC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Preclinical In Vivo Safety and Pharmacokinetics

While specific in vivo toxicity studies for this compound are not extensively detailed in the public domain, pharmacokinetic data and acute toxicity studies of closely related compounds provide valuable insights.

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

| Species | Dose | Route | Key Findings | Reference |

| Rats | 10 mg/kg | Oral | Plasma concentrations exceeded HCV replicon IC₅₀ values by 8-150-fold. | [2] |

| Dogs | 10 mg/kg | Oral | Plasma concentrations exceeded HCV replicon IC₅₀ values by 8-150-fold. | [2] |

These findings suggest that this compound has good oral bioavailability and achieves plasma concentrations well above those required for antiviral efficacy in vitro.[2]

Acute Toxicity of a Related 4'-Azido Nucleoside Analogue

An acute toxicity study of the closely related compound 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC) was conducted in Balb/c mice following OECD-423 guidelines.[3] The results of this study can serve as a surrogate to anticipate the potential acute toxicity profile of this compound.

| Parameter | Dose of FNC | Observation | Reference |

| Mortality | Up to 25 mg/kg | No mortality observed. | [3] |

| Behavioral | Not specified | Changes in mouse-to-mouse interaction. | [3] |

| Hematology | Not specified | Increased WBC, RBC, Hb, and neutrophils; decreased lymphocytes. | [3] |

| Clinical Chemistry | Not specified | Increased SGOT (AST) and ALP; decreased cholesterol. | [3] |

| Histopathology | Up to 25 mg/kg | No signs of tissue damage in the liver, kidney, brain, heart, lungs, and spleen. | [3] |

These results suggest that this class of compounds has a generally low acute toxicity profile, with no major organ damage observed at the tested doses.[3]

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

This is a stepwise procedure with the use of a minimum number of animals.

Objective: To determine the acute oral toxicity of a test substance.

Animals: Typically, female rats or mice are used.

Procedure:

-

Dosing: A single animal is dosed at the starting dose level (e.g., 25 mg/kg).

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Stepwise Dosing:

-

If the animal survives, two additional animals are dosed at the same level.

-

If all three animals survive, the dose is increased, and the procedure is repeated.

-

If the first animal dies, the next animal is dosed at a lower level.

-

-

Parameters Monitored:

-

Clinical Signs: Changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Measured shortly before dosing and at least weekly thereafter.

-

Pathology: At the end of the study, all animals are euthanized and subjected to a gross necropsy. Histopathological examination of major organs is performed.

-

-

Data Analysis: The results are used to classify the substance into a toxicity category.

Mechanism of Action and Potential for Off-Target Effects

This compound is a prodrug that must be phosphorylated by host cell kinases to its active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RdRp. The incorporation of the modified nucleotide leads to premature chain termination, thus halting viral replication.

Signaling Pathway: Viral RNA Replication and Inhibition by this compound

Caption: Mechanism of action of this compound.

Potential for Mitochondrial Toxicity

A known class-specific toxicity of nucleoside analogues is mitochondrial dysfunction.[2][4] This occurs because some nucleoside analogues can be recognized and incorporated by the human mitochondrial DNA polymerase gamma (Pol γ), leading to impaired mitochondrial DNA replication and subsequent mitochondrial dysfunction.[5][6]

References

- 1. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety Assessment of a Nucleoside Analogue FNC (2’-deoxy-2’- β-fluoro-4’-azidocytidine ) in Balb/c Mice: Acute Toxicity Study [journal.waocp.org]

- 4. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management. | Semantic Scholar [semanticscholar.org]

- 5. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicity of nucleoside analogues used to treat AIDS and the selectivity of the mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RO-9187 Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-9187 is a nucleoside analog characterized by a 4'-azido substitution, which has demonstrated potent antiviral activity against a range of RNA viruses, including Tick-Borne Encephalitis Virus (TBEV), Hepatitis C Virus (HCV), and Hepatitis E Virus (HEV).[1] As an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), this compound acts as a chain terminator, thereby preventing the replication of the viral genome.[2][3][4] These application notes provide detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of this compound.

Mechanism of Action

This compound is a pro-drug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form. This triphosphate analog is then recognized by the viral RdRp and incorporated into the nascent viral RNA strand. The 4'-azido group on the ribose sugar of this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature termination of the RNA chain and inhibition of viral replication.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and related nucleoside analogs against Tick-Borne Encephalitis Virus (TBEV).

| Compound/Class | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| 4'-Azido Nucleosides (general) | TBEV | PS, UKF-NB4 | 0.3 - 11.1 | >50 | >4.5 - >167 | [5] |

| This compound | TBEV | PS | Not specified* | >50 | Not applicable | [2] |

| 7-deaza-2'-C-methyladenosine | TBEV | Porcine Kidney | 5.1 ± 0.4 | >50 | >9.8 | [6] |

| 2'-C-methyladenosine | TBEV | Porcine Kidney | 7.1 ± 1.2 | >50 | >7.0 | [6] |

| 2'-C-methylcytidine | TBEV | Porcine Kidney | 14.2 ± 1.9 | ~50 | ~3.5 | [6] |

*In the cited study, this compound was tested at fixed concentrations of 25 µM and 50 µM, where it showed inhibitory effects, but a specific EC₅₀ value was not determined.[2]

Experimental Protocols

Protocol 1: Cell-Based Antiviral Assay for TBEV using Viral Titer Reduction

This protocol details the determination of the antiviral activity of this compound against TBEV by measuring the reduction in viral titer in the supernatant of infected cells.

Materials:

-

Cells: Porcine stable kidney (PS) cells or human neuroblastoma (UKF-NB4) cells.

-

Virus: Tick-Borne Encephalitis Virus (TBEV), e.g., Hypr or Neudorfl strain.

-

Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

-

Media:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Infection Medium: DMEM with 2% FBS and antibiotics.

-

-

Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO.

-

Equipment: 96-well cell culture plates, biosafety cabinet, CO₂ incubator (37°C, 5% CO₂), equipment for plaque assay or TCID₅₀ assay.

Procedure:

-

Cell Seeding:

-

Compound Preparation:

-

Prepare serial dilutions of this compound in Infection Medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Include a "no-drug" control (vehicle control, with the same percentage of DMSO as the highest drug concentration).

-

-

Infection and Treatment:

-

Aspirate the Growth Medium from the cell monolayer.

-

Infect the cells with TBEV at a Multiplicity of Infection (MOI) of 0.1 in a volume of 100 µL of Infection Medium.[2]

-

Simultaneously, add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.[7]

-

-

Endpoint Analysis (Viral Titer Reduction):

-

After the incubation period, collect the culture supernatants.

-

Determine the viral titer in the supernatants using a standard plaque assay or a TCID₅₀ assay on a suitable cell line (e.g., Vero cells).

-

Calculate the percentage of viral titer reduction for each compound concentration relative to the vehicle control.

-

The EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) is determined by non-linear regression analysis of the dose-response curve.

-

Protocol 2: High-Throughput Antiviral Screening using a Reporter Virus (mCherry-TBEV)

This protocol utilizes a recombinant TBEV expressing the mCherry fluorescent protein, allowing for a more streamlined assessment of antiviral activity.[8]

Materials:

-

Cells: PS cells.

-

Virus: mCherry-TBEV reporter virus.[8]

-

Compound: this compound, prepared as in Protocol 1.

-

Media and Reagents: As in Protocol 1.

-

Equipment: 96-well black, clear-bottom cell culture plates, fluorescence plate reader or high-content imaging system.

Procedure:

-

Cell Seeding:

-

Seed PS cells in a 96-well black, clear-bottom plate as described in Protocol 1.

-

Incubate for 24 hours at 37°C.

-

-

Infection and Treatment:

-

Treat the cells with serial dilutions of this compound and simultaneously infect with mCherry-TBEV at an appropriate MOI (to be optimized for the specific virus stock and cell line).[5]

-

Include appropriate controls (uninfected cells, infected untreated cells).

-

-

Endpoint Analysis (Fluorescence Measurement):

-

After 48-72 hours of incubation, measure the mCherry fluorescence intensity using a fluorescence plate reader (e.g., excitation/emission wavelengths of ~587/610 nm).

-

Alternatively, use a high-content imaging system to quantify the number of mCherry-positive cells.

-

The reduction in fluorescence signal directly correlates with the inhibition of viral replication.[8]

-

Calculate the EC₅₀ value based on the dose-response curve of fluorescence inhibition.

-

Protocol 3: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound in parallel with the antiviral assays to determine its therapeutic window.

Materials:

-

Cells, Compound, Media, and Equipment: As in the respective antiviral assay.

-

Reagents: A commercial cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or XTT).

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and treat with the same serial dilutions of this compound as used in the antiviral assays.

-

Do not infect the cells with any virus.

-